ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate, also known as etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions, such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. It belongs to the class of selective COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme and reduce the production of prostaglandins, which are responsible for pain and inflammation.
Mechanism of Action
Etoricoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By reducing the production of prostaglandins, ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate reduces pain and inflammation without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Etoricoxib has been shown to have several biochemical and physiological effects, including reducing the production of prostaglandins, inhibiting the migration of inflammatory cells, reducing the production of cytokines, and inhibiting the growth and migration of cancer cells. It has also been shown to have a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Advantages and Limitations for Lab Experiments
Etoricoxib has several advantages for lab experiments, including its selectivity for the COX-2 enzyme, its ability to reduce pain and inflammation, and its potential use in cancer therapy. However, its limitations include its potential for off-target effects, its potential for drug interactions, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate, including its potential use in combination with other drugs for cancer therapy, its potential use in the treatment of other inflammatory conditions, and its potential use in the development of new COX-2 inhibitors with improved selectivity and efficacy. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
Synthesis Methods
Etoricoxib can be synthesized by several methods, including the reaction of 2-(4-methylphenyl)thiophene-3-carboxylic acid with acetic anhydride to form 2-(4-methylphenyl)thiophene-3-acetic acid, which is then reacted with ethyl chloroformate and ammonia to form ethyl 2-(acetylamino)-4-(4-methylphenyl)thiophene-3-carboxylate. This compound is then treated with isobutyl bromide and potassium carbonate to yield ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate.
Scientific Research Applications
Etoricoxib has been extensively studied for its anti-inflammatory and analgesic effects in various animal models and clinical trials. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and migration of cancer cells.
properties
IUPAC Name |
ethyl 2-acetamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-5-17-13(16)11-10(6-8(2)3)7-18-12(11)14-9(4)15/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQIEBMFLOHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.